
3-(1-Amino-3-hydroxypropan-2-yl)tetrahydrothiophene 1,1-dioxide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(1-Amino-3-hydroxypropan-2-yl)tetrahydrothiophene 1,1-dioxide is a chemical compound with the molecular formula C7H15NO3S and a molecular weight of 193.26 g/mol . This compound is characterized by the presence of a tetrahydrothiophene ring substituted with an amino and hydroxy group, making it a versatile molecule in various chemical reactions and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-Amino-3-hydroxypropan-2-yl)tetrahydrothiophene 1,1-dioxide typically involves the reaction of tetrahydrothiophene with appropriate reagents to introduce the amino and hydroxy groups. One common method involves the use of hydroxylamine hydrochloride and other reagents to achieve the desired substitution . The reaction conditions often include controlled temperatures and the use of solvents to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve bulk synthesis techniques, where the reagents are combined in large reactors under controlled conditions to ensure high yield and purity. The process may also include purification steps such as crystallization or distillation to isolate the final product .
Analyse Chemischer Reaktionen
Types of Reactions
3-(1-Amino-3-hydroxypropan-2-yl)tetrahydrothiophene 1,1-dioxide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the sulfur atom in the tetrahydrothiophene ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce a wide range of functional groups .
Wissenschaftliche Forschungsanwendungen
3-(1-Amino-3-hydroxypropan-2-yl)tetrahydrothiophene 1,1-dioxide has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of various chemical products and materials.
Wirkmechanismus
The mechanism of action of 3-(1-Amino-3-hydroxypropan-2-yl)tetrahydrothiophene 1,1-dioxide involves its interaction with molecular targets through hydrogen bonding and coordination interactions. These interactions can influence the crystallization and defect reduction in materials such as perovskite films, enhancing their efficiency and stability . The compound’s functional groups allow it to participate in various biochemical pathways, potentially affecting cellular processes and molecular functions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-(Hydroxyamino)tetrahydrothiophene 1,1-dioxide: Similar structure but with a hydroxyamino group instead of the amino and hydroxy groups.
3-(2-Bromoethyl)tetrahydrothiophene 1,1-dioxide: Contains a bromoethyl group, making it useful for different chemical reactions.
Uniqueness
3-(1-Amino-3-hydroxypropan-2-yl)tetrahydrothiophene 1,1-dioxide is unique due to its specific combination of functional groups, which allows it to participate in a wide range of chemical reactions and applications. Its ability to form hydrogen bonds and coordinate with other molecules makes it particularly valuable in materials science and medicinal chemistry .
Eigenschaften
Molekularformel |
C7H15NO3S |
|---|---|
Molekulargewicht |
193.27 g/mol |
IUPAC-Name |
3-amino-2-(1,1-dioxothiolan-3-yl)propan-1-ol |
InChI |
InChI=1S/C7H15NO3S/c8-3-7(4-9)6-1-2-12(10,11)5-6/h6-7,9H,1-5,8H2 |
InChI-Schlüssel |
ZDTWQQJKJYDHPM-UHFFFAOYSA-N |
Kanonische SMILES |
C1CS(=O)(=O)CC1C(CN)CO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


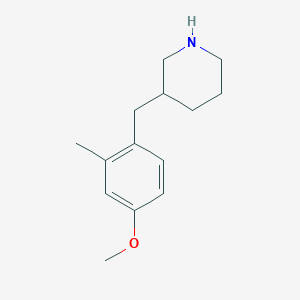
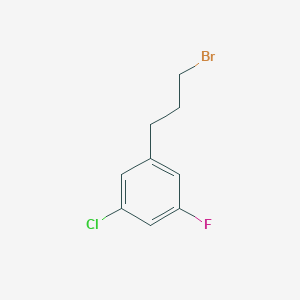
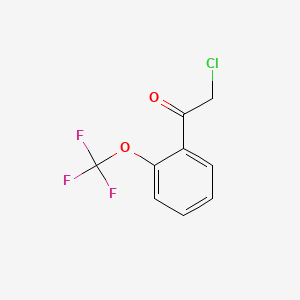
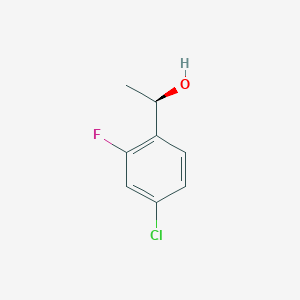
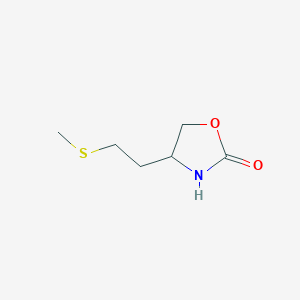
![tert-butyl N-[3-chloro-4-(2-hydroxyethyl)phenyl]carbamate](/img/structure/B13607026.png)
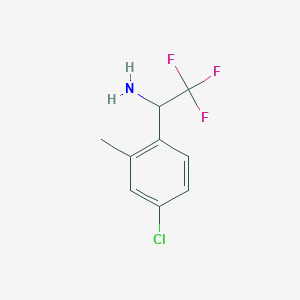
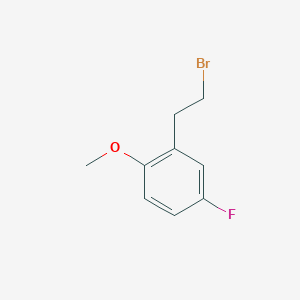
![tert-butyl3-(3-aminophenyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine-7-carboxylate](/img/structure/B13607044.png)
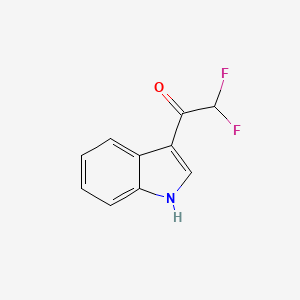
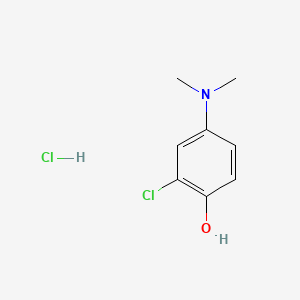
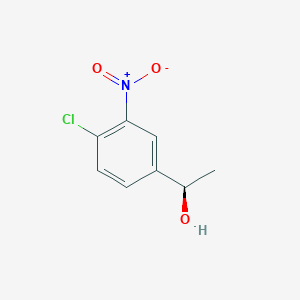
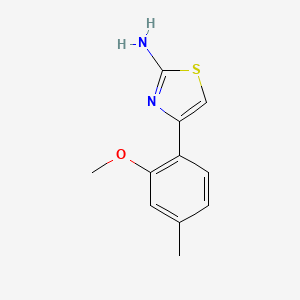
![O-[(2-chloro-3-methylphenyl)methyl]hydroxylamine](/img/structure/B13607056.png)
